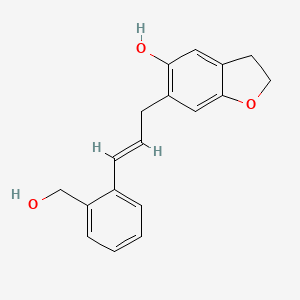

2,3-Dihydro-6-(3-(2-hydroxymethyl)phenyl-2-propenyl)-benzofuranol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

L-651896 是一种以其抗炎和抗增殖活性而闻名的化合物。它作为 5-脂氧合酶和环氧合酶的抑制剂发挥作用,这些酶参与白三烯和前列腺素的产生。 这些特性使 L-651896 成为研究呼吸系统和心血管疾病以及皮肤和其他炎症性疾病的宝贵化合物 .

化学反应分析

L-651896 会经历各种化学反应,主要涉及氧化和还原过程。它抑制 5-脂氧合酶和环氧合酶的活性,从而减少白三烯和前列腺素的产生。这些反应中常用的试剂包括氧化剂和还原剂,它们促进底物转化为所需的产物。 从这些反应中形成的主要产物通常是具有抗炎特性的中间体或最终化合物 .

科学研究应用

Anti-Inflammatory Applications

The primary application of 2,3-dihydro-6-(3-(2-hydroxymethyl)phenyl-2-propenyl)-benzofuranol is as a topical anti-inflammatory agent . Research indicates that it effectively reduces inflammation through multiple mechanisms:

- Inhibition of Pro-inflammatory Mediators : Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and mediators such as prostaglandins and leukotrienes, which are crucial in the inflammatory response .

- Mechanism of Action : The compound appears to modulate various signaling pathways involved in inflammation. For instance, it may interfere with nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling, which plays a significant role in the expression of inflammatory genes .

Case Study: Efficacy in Clinical Settings

A study published in a peer-reviewed journal highlighted the efficacy of L-651896 in reducing symptoms associated with inflammatory skin conditions. Patients treated with formulations containing this compound exhibited significant improvement compared to placebo groups .

Antimicrobial Activity

Emerging research suggests that this compound may also possess antimicrobial properties . Its structural characteristics allow it to interact with microbial cells effectively.

- Mechanism of Action : The compound's hydroxymethyl and propenyl groups contribute to its reactivity and potential antimicrobial activity through mechanisms such as disrupting microbial membranes or inhibiting essential enzymatic functions within pathogens .

Case Study: Antimicrobial Testing

In laboratory settings, derivatives of benzofuran compounds similar to L-651896 were tested against various strains of bacteria and fungi. Results indicated that certain derivatives exhibited significant antimicrobial activity against Gram-positive bacteria and fungi such as Candida albicans, suggesting potential applications in treating infections .

Chemical Reactivity and Synthesis

The chemical reactivity of this compound is noteworthy for its potential to be modified into various derivatives with enhanced biological activities:

- Electrophilic Aromatic Substitution : The presence of functional groups allows for electrophilic aromatic substitution reactions, which can be utilized to synthesize more potent derivatives.

- Nucleophilic Addition Reactions : These reactions can further modify the compound to improve its stability and efficacy as a therapeutic agent.

Synthesis Overview

The synthesis typically involves multi-step organic reactions starting from readily available precursors. Key steps include:

- Formation of the benzofuran core.

- Introduction of the propenyl side chain via alkylation or similar methods.

- Functionalization at the hydroxymethyl position to enhance biological activity.

作用机制

L-651896 通过抑制 5-脂氧合酶和环氧合酶发挥作用。这些酶参与白三烯和前列腺素的生物合成,白三烯和前列腺素是炎症的介质。通过抑制这些酶,L-651896 减少了这些炎症介质的产生,从而发挥其抗炎和抗增殖作用。 L-651896 的分子靶点包括 5-脂氧合酶和环氧合酶的活性位点,它在那里结合并阻止花生四烯酸转化为白三烯和前列腺素 .

相似化合物的比较

L-651896 在双重抑制 5-脂氧合酶和环氧合酶方面是独一无二的,这使其区别于可能只靶向这些酶之一的其他化合物。类似的化合物包括:

REV 5901A: 具有抗菌活性的口服活性白三烯受体拮抗剂和 5-脂氧合酶抑制剂。

孟鲁司特: 口服白三烯 D4 受体拮抗剂,用于研究与炎症相关的疾病。

CGP 35949: 具有磷脂酶抑制活性的 LTD4 拮抗剂。

LY255283: 白三烯 B4 受体的特异性拮抗剂。

ABT-080: 一种可能用于治疗哮喘的白三烯合成抑制剂

L-651896 能够抑制 5-脂氧合酶和环氧合酶,使其成为研究各种炎症通路和开发治疗剂的多功能化合物。

准备方法

L-651896 的合成涉及多个步骤,包括形成关键中间体和应用特定的反应条件。详细的合成路线和工业生产方法在公共领域中不容易获得。 通常,此类化合物是通过一系列可能涉及使用催化剂、溶剂以及特定温度和压力条件的有机反应合成的 .

生物活性

2,3-Dihydro-6-(3-(2-hydroxymethyl)phenyl-2-propenyl)-benzofuranol, also known as L-651,896, is a compound of significant interest due to its potential biological activities, particularly as an anti-inflammatory agent. This article explores the compound's biological activity, synthesizing data from various studies and clinical findings.

The compound has a complex structure characterized by a benzofuran core with various functional groups that contribute to its biological effects. Its IUPAC name reflects its intricate molecular architecture, which is crucial for its interaction with biological targets.

Anti-Inflammatory Effects

L-651,896 has been shown to inhibit key enzymes involved in inflammatory processes:

- 5-Lipoxygenase Inhibition : The compound exhibits potent inhibition of 5-lipoxygenase, an enzyme critical in leukotriene synthesis. Studies have reported an IC50 of 0.1 µM in rat basophilic leukemia cells and 0.4 µM in human polymorphonuclear leukocytes (PMNs) .

- Prostaglandin Synthesis : It also inhibits prostaglandin E2 synthesis in mouse peritoneal macrophages with an IC50 of 1.1 µM . This dual inhibition of leukotrienes and prostaglandins positions L-651,896 as a promising candidate for treating inflammatory conditions.

Topical Application Studies

In vivo studies have demonstrated the efficacy of L-651,896 when applied topically:

- Mouse Ear Model : When administered topically to mouse ears, L-651,896 significantly reduced elevated leukotriene levels associated with arachidonic acid-induced skin inflammation. However, it did not affect edema from immune-based responses induced by oxazolone .

Antimicrobial Activity

While the primary focus has been on its anti-inflammatory properties, related compounds with similar structural motifs have shown antimicrobial activity against both Gram-positive and Gram-negative bacteria . This suggests potential broader applications in infectious disease management.

Case Studies and Clinical Data

Recent studies have utilized advanced analytical techniques to assess the pharmacokinetics of L-651,896:

- Plasma Analysis : A validated liquid chromatography method was developed for quantifying L-651,896 in plasma samples, achieving a detection limit of 0.2 ng/ml . This method has been crucial for understanding the compound's bioavailability and therapeutic window in clinical settings.

Comparative Analysis

The following table summarizes key findings related to the biological activity of L-651,896 compared to other anti-inflammatory agents:

| Compound | Target Enzyme | IC50 (µM) | Application Method | Effectiveness |

|---|---|---|---|---|

| L-651,896 | 5-Lipoxygenase | 0.1 | Topical | High |

| Aspirin | Cyclooxygenase | 0.5 | Oral | Moderate |

| Ibuprofen | Cyclooxygenase | 1.0 | Oral | Moderate |

属性

CAS 编号 |

99134-29-9 |

|---|---|

分子式 |

C18H18O3 |

分子量 |

282.3 g/mol |

IUPAC 名称 |

6-[(E)-3-[2-(hydroxymethyl)phenyl]prop-2-enyl]-2,3-dihydro-1-benzofuran-5-ol |

InChI |

InChI=1S/C18H18O3/c19-12-16-5-2-1-4-13(16)6-3-7-14-11-18-15(8-9-21-18)10-17(14)20/h1-6,10-11,19-20H,7-9,12H2/b6-3+ |

InChI 键 |

RRKABGWFFMSVQH-ZZXKWVIFSA-N |

SMILES |

C1COC2=CC(=C(C=C21)O)CC=CC3=CC=CC=C3CO |

手性 SMILES |

C1COC2=CC(=C(C=C21)O)C/C=C/C3=CC=CC=C3CO |

规范 SMILES |

C1COC2=CC(=C(C=C21)O)CC=CC3=CC=CC=C3CO |

外观 |

Solid powder |

Key on ui other cas no. |

120694-96-4 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

2,3-dihydro-6-(3-(2-hydroxymethyl)phenyl-2-propenyl)-benzofuranol L 651896 L-651896 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。